![molecular formula C9H9N3OS2 B1617711 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 68161-58-0](/img/structure/B1617711.png)
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound. It has been the subject of considerable interest for designing new antitumor agents . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 . It can be synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The =N-C-S- moiety’s presence and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are greatly affected by the total solid contents in each film .Scientific Research Applications
Corrosion Inhibition
The derivative 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential as a corrosion inhibitor. It has been shown to act as an effective corrosion inhibitor for metals in acidic environments. For instance, Attou et al. (2020) explored the corrosion inhibition properties of a similar 1,3,4-thiadiazole derivative for mild steel in hydrochloric acid medium, achieving high protection efficiency through experimental and computational studies (Attou et al., 2020). Additionally, Tang et al. (2009) synthesized phenyl-substituted amino thiadiazoles, including derivatives similar to this compound, as corrosion inhibitors for copper in sulfuric acid, finding significant inhibition efficiencies (Tang et al., 2009).
Anticancer Activity
Research has also delved into the anticancer potential of thiadiazole derivatives. Tiwari et al. (2016) reported on the synthesis and in-vitro evaluation of anticancer activities of thiadiazolo[3,2-a]pyrimidine derivatives against various human tumor cell lines, demonstrating promising results for some compounds (Tiwari et al., 2016). Moreover, Yushyn et al. (2022) described the synthesis of a novel thiadiazole derivative with significant in-vitro anticancer activity in the "60 lines screening" protocol, showcasing the compound's potential in cancer therapy (Yushyn et al., 2022).
Antidepressant Activity
The exploration of thiadiazole derivatives extends into the realm of antidepressant activity as well. Yusuf et al. (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity, finding significant efficacy for two compounds compared to the standard drug imipramine (Yusuf et al., 2008).
Antimicrobial Agents
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Sah et al. (2014) synthesized a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated its efficacy as an antimicrobial agent, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
For instance, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Biochemical Pathways
This inhibition can disrupt the pH balance necessary for the survival of certain bacteria, such as Helicobacter pylori .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Future Directions
The development of novel 1,3,4-thiadiazole-based drugs is an active area of research. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
properties
IUPAC Name |
5-(3-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-4-2-3-6(5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHRAMZDCFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351757 | |
Record name | 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68161-58-0 | |
Record name | 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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